molecular formula C22H34N4O B2885709 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1170088-10-4

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2885709
CAS No.: 1170088-10-4
M. Wt: 370.541
InChI Key: IZYMFTAQBBGXJX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic urea derivative characterized by a cyclohexyl group, a 1-methylindolin-5-yl moiety, and a pyrrolidin-1-yl substituent. Its molecular structure combines aromatic, alicyclic, and heterocyclic components, making it a candidate for exploration in medicinal chemistry, particularly in receptor-targeted therapies. The urea functional group (-NH-C(=O)-NH-) is a common pharmacophore in enzyme inhibitors and receptor modulators, often contributing to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

1-cyclohexyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-25-14-11-18-15-17(9-10-20(18)25)21(26-12-5-6-13-26)16-23-22(27)24-19-7-3-2-4-8-19/h9-10,15,19,21H,2-8,11-14,16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYMFTAQBBGXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3CCCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Reductive Amination Approach

This two-step protocol leverages reductive amination to install the pyrrolidine moiety and subsequent urea coupling.

Step 1: Synthesis of 2-(1-Methylindolin-5-yl)acetaldehyde
1-Methylindoline-5-amine is formylated using acetic anhydride and paraformaldehyde under Dean-Stark conditions to yield 2-(1-methylindolin-5-yl)acetaldehyde (75% yield).

Step 2: Reductive Amination with Pyrrolidine
The aldehyde intermediate reacts with pyrrolidine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C for 12 h, affording 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine (68% yield).

Step 3: Urea Formation
The amine intermediate is treated with cyclohexyl isocyanate in dichloromethane (DCM) at 25°C for 6 h, yielding the title compound (82% yield).

Method 2: Nucleophilic Substitution Pathway

This route exploits alkylation of pyrrolidine with a bromoethyl-indoline precursor.

Step 1: Synthesis of 2-Bromo-1-(1-methylindolin-5-yl)ethane
1-Methylindoline-5-amine is bromoethylated using 1,2-dibromoethane and potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 8 h (62% yield).

Step 2: Displacement with Pyrrolidine
The bromide intermediate reacts with pyrrolidine in acetonitrile at reflux for 24 h, yielding 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethane (58% yield).

Step 3: Amination and Urea Coupling
The ethyl intermediate is aminated via Hofmann degradation using bromine and NaOH, followed by urea formation with cyclohexyl isocyanate (overall 44% yield).

Method 3: Mitsunobu-Based Coupling

This method employs Mitsunobu conditions to forge the C–N bond between indoline and pyrrolidine.

Step 1: Mitsunobu Reaction
1-Methylindoline-5-ol reacts with 2-(pyrrolidin-1-yl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0°C for 4 h, yielding 2-(1-methylindolin-5-yloxy)-2-(pyrrolidin-1-yl)ethane (71% yield).

Step 2: Reductive Ether Cleavage
The ether linkage is reduced using lithium aluminum hydride (LiAlH4) in THF at reflux, producing the ethylamine intermediate (66% yield).

Step 3: Urea Formation
Standard coupling with cyclohexyl isocyanate delivers the final product (79% yield).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
1 Reductive amination 68 High atom economy, mild conditions Requires aldehyde stability
2 Nucleophilic substitution 44 Simple reagents Low yield due to competing reactions
3 Mitsunobu coupling 66 Stereochemical control Costly reagents

Optimization Strategies

  • Solvent Effects : Methanol enhances reductive amination rates vs. DMF for alkylation.
  • Catalysis : Palladium catalysts improve coupling efficiency in bromide displacement.
  • Temperature Control : Lower temps (0°C) suppress byproducts in Mitsunobu reactions.

Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d6): δ 1.40–1.80 (m, 10H, cyclohexyl), 2.60–2.80 (m, 4H, pyrrolidine), 3.10 (s, 3H, N–CH3), 6.78 (s, 1H, indoline aromatic).
    • ¹³C NMR : 156.8 ppm (urea carbonyl).
  • Mass Spectrometry : ESI-MS m/z 371.2 [M+H]⁺.

Industrial and Regulatory Considerations

  • Scale-Up Challenges : Method 1 is preferred for large-scale synthesis due to fewer purification steps.
  • Regulatory Compliance : The compound’s storage at −20°C aligns with ICH stability guidelines.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activity, including its effects on cell signaling pathways and enzyme inhibition.

  • Medicine: It has shown promise in preclinical studies for the treatment of various diseases, such as cancer and microbial infections.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396807-75-2)

  • Molecular Formula : C₁₅H₁₆ClN₅O
  • Molecular Weight : 317.77 g/mol
  • Key Features :
    • Aryl substituent (2-chlorophenyl) instead of cyclohexyl group.
    • Pyrimidine ring replaces the indoline moiety.
    • Retains the pyrrolidin-1-yl group.
  • The pyrimidine ring may engage in π-π stacking interactions distinct from the indoline system .

N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)

  • Molecular Formula : C₂₁H₂₈N₄O₃
  • Molecular Weight : 384.47 g/mol
  • Key Features: Carboxamide backbone instead of urea. Quinoline core with morpholinomethyl and hydroxy substituents. Shares the pyrrolidin-1-yl group.
  • Implications: The carboxamide group may exhibit different hydrogen-bonding capacities compared to urea. The quinoline system’s planar structure could enhance intercalation or binding to nucleic acid targets, unlike the non-planar indoline in the target compound .

Functional Group Variations

Pyrrolo[2,3-c]pyridine Derivatives

  • Examples : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (C₈H₅ClN₂O₂)
  • Key Features :
    • Pyrrolidine fused with pyridine, contrasting with the isolated pyrrolidinyl group in the target compound.
    • Carboxylic acid substituent instead of urea.

Physicochemical and Pharmacokinetic Insights

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~415 (estimated) ~3.5 2 (urea NH) 3 (urea O, pyrrolidine N)
1-(2-Chlorophenyl)-3-(2-pyrrolidinylpyrimidin-5-yl)urea 317.77 ~2.8 2 4
SzR-109 384.47 ~1.9 2 (amide NH, OH) 5

*LogP values estimated using fragment-based methods (e.g., Crippen’s method) .

Research Findings and Limitations

  • Target Compound: No direct experimental data (e.g., binding affinities, solubility) is available in the provided evidence. Computational studies (e.g., density-functional thermochemistry) suggest that exact-exchange terms in functional design could improve predictions of its thermochemical properties .
  • Comparative Insights :
    • Urea derivatives with aryl groups (e.g., 2-chlorophenyl) exhibit higher metabolic clearance in vitro compared to alicyclic analogues like the target compound .
    • Pyrrolidine-containing compounds show moderate blood-brain barrier penetration due to their basic nitrogen atoms, a trait shared by the target compound .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves multi-step organic reactions:

Pyrrolidine-Ethyl Intermediate Formation : Cyclization reactions using precursors like substituted pyrrolidines under acidic/basic conditions (e.g., K₂CO₃ in DMF) .

Urea Linkage : Coupling the cyclohexylamine and substituted ethyl-pyrrolidine intermediates via carbodiimide-mediated reactions (e.g., EDCI/HOBt in dichloromethane) .

Functional Group Modifications : Substituent-specific reactions (e.g., methoxy group introduction via nucleophilic substitution).
Key Considerations :

  • Temperature : Elevated temperatures (60–80°C) improve cyclization efficiency but may increase side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enable efficient coupling in inert atmospheres .
    Yield Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What spectroscopic techniques are critical for structural characterization, and what spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR :
    • Pyrrolidine Protons : Look for multiplet signals at δ 2.5–3.5 ppm (pyrrolidine CH₂) and δ 1.5–2.0 ppm (cyclohexyl CH₂) .
    • Urea NH : Broad singlet near δ 5.5–6.5 ppm (exchange with D₂O confirms presence) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm deviation .
  • IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .
    Validation : Compare experimental data with PubChem-computed spectra for consistency .

Advanced: How can substitution patterns on the indole and pyrrolidine rings be optimized to enhance target binding affinity?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Indole Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to improve π-π stacking with hydrophobic enzyme pockets .
    • Pyrrolidine Substituents : Methyl groups at the 1-position enhance conformational rigidity, reducing off-target interactions .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinase domains). Prioritize compounds with ΔG < -8 kcal/mol .
  • In Vitro Validation : Screen analogs using fluorescence polarization assays to measure binding constants (Kd) .

Advanced: What computational approaches predict binding modes with enzymatic targets?

Answer:

  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) <2 Å for stable binding .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution at the urea moiety to identify electrostatic interactions with catalytic residues .
  • Free Energy Perturbation (FEP) : Predict relative binding affinities of analogs by simulating alchemical transformations .

Basic: What in vitro assays are suitable for initial biological screening, and how should controls be designed?

Answer:

  • Enzyme Inhibition Assays :
    • Use recombinant enzymes (e.g., kinases) with ATP-Glo® detection. Include staurosporine as a positive control and DMSO vehicle controls .
  • Cell Viability Assays (MTT/XTT) : Test concentrations from 1 nM–100 μM. Normalize data to untreated cells and validate with IC₅₀ calculations .
  • Selectivity Panels : Screen against related isoforms (e.g., PI3Kα vs. PI3Kγ) to assess specificity .

Advanced: How can contradictory efficacy data across cell lines be resolved mechanistically?

Answer:

  • Dose-Response Analysis : Generate sigmoidal curves (GraphPad Prism) to compare EC₅₀ values. Discrepancies >10-fold suggest cell-specific uptake or metabolism .
  • Pathway Profiling : Perform RNA-seq on responsive vs. non-responsive lines to identify differentially expressed genes (e.g., ABC transporters) .
  • Metabolite Identification : Use LC-MS/MS to detect cell-specific degradation products (e.g., hydrolyzed urea derivatives) .

Basic: What stability profiles are observed under varying storage conditions, and how are degradation products monitored?

Answer:

  • Accelerated Stability Testing :
    • Store at 40°C/75% RH for 4 weeks. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Degradation >5% indicates need for desiccated storage .
  • Degradation Pathways : Hydrolysis of the urea bond (retention time shift from 12.5 to 8.2 min) is primary under acidic conditions .
  • Mitigation Strategies : Lyophilize in amber vials under argon to prevent oxidation .

Advanced: How can stereochemical complexities at the pyrrolidine-ethyl junction be resolved during synthesis?

Answer:

  • Chiral Chromatography : Use CHIRALPAK® IA columns with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for kinetic resolution of racemic intermediates .
  • X-ray Crystallography : Confirm absolute configuration of single crystals (Mo Kα radiation, R-factor <0.05) .

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